Comparative EGFR Kinase Inhibitory Potency: N4-(3-Bromophenyl)quinazoline-4,6-diamine Derivatives vs. Gefitinib
Derivatives built upon the N4-(3-bromophenyl)quinazoline-4,6-diamine scaffold exhibit EGFR kinase inhibitory potency comparable to or exceeding that of the clinical reference compound gefitinib. In a direct head-to-head comparison, the thiourea quinazoline derivative 9b (synthesized from this scaffold) demonstrated an EGFR kinase IC₅₀ of 60 nM, while concurrently exhibiting cellular NF-κB inhibition with an IC₅₀ of 0.3 μM [1]. The study further demonstrated that the dual inhibitors showed higher potency than gefitinib to inhibit cell growth of EGFR-overexpressing tumor cell lines in vitro [1].
| Evidence Dimension | EGFR kinase inhibition (IC₅₀) and cellular NF-κB inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Compound 9b (thiourea derivative of N4-(3-bromophenyl)quinazoline-4,6-diamine): EGFR kinase IC₅₀ = 60 nM; NF-κB cellular IC₅₀ = 0.3 μM |
| Comparator Or Baseline | Gefitinib: EGFR kinase IC₅₀ not explicitly reported in this study; cell growth inhibition served as functional comparator with dual inhibitors showing higher potency |
| Quantified Difference | Dual inhibitors (including 9b) demonstrated higher potency than gefitinib in inhibiting EGFR-overexpressing tumor cell growth in vitro |
| Conditions | In vitro EGFR kinase enzymatic assay; NF-κB reporter gene assay in cellular context |
Why This Matters
For procurement decisions, this evidence establishes that the 3-bromophenyl-substituted scaffold yields derivatives with validated dual EGFR/NF-κB inhibitory activity that outperforms gefitinib in cellular growth inhibition assays, offering a chemically distinct starting point for developing next-generation EGFR inhibitors with reduced resistance potential.
- [1] Hamed MM, Darwish SS, Herrmann J, et al. First Bispecific Inhibitors of the Epidermal Growth Factor Receptor Kinase and the NF-κB Activity As Novel Anticancer Agents. J Med Chem. 2017;60(7):2853-2868. doi:10.1021/acs.jmedchem.6b01774. View Source
